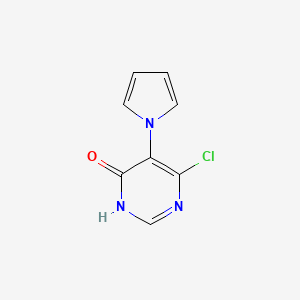

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3O |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

4-chloro-5-pyrrol-1-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H6ClN3O/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13) |

InChI Key |

RSZCQYPWVZYOCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(N=CNC2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 5 1h Pyrrol 1 Yl Pyrimidin 4 Ol and Its Analogs

Direct Synthesis Strategies for 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol

Direct synthesis strategies involve the initial formation of the pyrimidine (B1678525) core, followed by the introduction of the pyrrolyl moiety and subsequent halogenation.

Cyclization Reactions in Pyrimidine Synthesis

The foundational step in the direct synthesis of this compound is the construction of the pyrimidine ring. A common and versatile method for pyrimidine synthesis is the principal synthesis, which involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or amidines) with a 1,3-dicarbonyl compound or its equivalent.

For the synthesis of a 5-substituted pyrimidin-4-ol core, a typical cyclization reaction would involve the condensation of a substituted 1,3-dicarbonyl compound with urea or a related synthon. For instance, the reaction of a substituted malonic ester derivative with urea in the presence of a base like sodium ethoxide is a classical approach to forming the pyrimidin-4,6-diol scaffold. Subsequent selective functionalization can then be carried out.

Another powerful approach involves the use of multicomponent reactions, which allow for the construction of complex molecules in a single step. For example, a three-component reaction of an enamine, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by ZnCl₂, can provide access to various 4,5-disubstituted pyrimidine derivatives.

The following table summarizes key cyclization strategies for pyrimidine synthesis:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Principal Synthesis | 1,3-Dicarbonyl compound + Urea/Amidine | Base (e.g., NaOEt) | Substituted Pyrimidin-4-ol |

| Three-Component Reaction | Enamine + Triethyl orthoformate + Ammonium acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidine |

| Cyclocondensation | β-Keto esters + Amidines | Ultrasound irradiation | Substituted 4-Pyrimidinols |

Introduction of the Pyrrolyl Moiety via Specific Condensation Reactions

Once the pyrimidine core is formed, specifically a 5-aminopyrimidin-4-ol intermediate, the pyrrolyl moiety can be introduced through condensation reactions that form the pyrrole (B145914) ring. The Paal-Knorr pyrrole synthesis is a well-established method for this transformation. organic-chemistry.orgwikipedia.orgekb.eg This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, the 5-amino group of the pyrimidine, under acidic or neutral conditions. organic-chemistry.org

The mechanism involves the initial formation of a hemiaminal between the amine and one of the carbonyl groups of the 1,4-dicarbonyl compound. wikipedia.org Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. The choice of the 1,4-dicarbonyl compound dictates the substitution pattern on the resulting pyrrole ring. For an unsubstituted pyrrole, 2,5-dimethoxytetrahydrofuran (B146720) can be used as a precursor to the 1,4-dicarbonyl compound succinaldehyde. This reaction is also known as the Clauson-Kaas reaction. researchgate.netbeilstein-journals.orgnih.gov

The reaction is typically carried out in a protic solvent like acetic acid or water, and can be accelerated with the use of microwave irradiation. arkat-usa.org

| Reaction Name | Pyrimidine Precursor | Reagent | Conditions | Product |

| Paal-Knorr Synthesis | 5-Aminopyrimidin-4-ol | 1,4-Dicarbonyl compound | Acidic or neutral, heat | 5-(1H-pyrrol-1-yl)pyrimidin-4-ol |

| Clauson-Kaas Reaction | 5-Aminopyrimidin-4-ol | 2,5-Dimethoxytetrahydrofuran | Acetic acid, heat/microwave | 5-(1H-pyrrol-1-yl)pyrimidin-4-ol |

Halogenation at the C-6 Position of Pyrimidine Core

The final step in the direct synthesis is the selective halogenation of the 5-(1H-pyrrol-1-yl)pyrimidin-4-ol intermediate at the C-6 position. The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the hydroxyl group at the C-4 position activates the ring towards electrophilic attack.

Selective chlorination at the C-6 position can be achieved using various chlorinating agents. A common reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction of a pyrimidin-4-ol with POCl₃ typically leads to the conversion of the hydroxyl group into a chloro group and can also effect chlorination at other activated positions on the ring. To achieve selective chlorination at C-6 while retaining the C-4 hydroxyl group, careful control of reaction conditions such as temperature and stoichiometry is crucial.

Alternatively, other chlorinating agents like N-chlorosuccinimide (NCS) in a suitable solvent can be employed for a milder and more selective chlorination.

Precursor-Based Synthetic Routes to this compound

Precursor-based routes offer an alternative and often more efficient approach, starting from readily available and appropriately substituted pyrimidine intermediates.

Utilization of Pyrimidine-4,5-diamines for Pyrrolopyrimidine Scaffold Formation

A powerful strategy for the synthesis of pyrrolo[2,3-d]pyrimidines, which are structural isomers of the target molecule, involves the use of pyrimidine-4,5-diamines as starting materials. This approach builds the pyrrole ring onto the existing pyrimidine core. For instance, the reaction of a 4,5-diaminopyrimidine (B145471) with a 1,4-dicarbonyl compound or its equivalent, such as 2,5-dimethoxytetrahydrofuran, under Clauson-Kaas conditions, can lead to the formation of a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov

While this method directly leads to the isomeric pyrrolo[2,3-d]pyrimidine system, modifications of this strategy or rearrangement reactions could potentially be explored to access the desired 5-(1H-pyrrol-1-yl)pyrimidine core.

Pathways Involving Chlorinated Pyrimidine Intermediates

One of the most common and versatile precursor-based routes utilizes chlorinated pyrimidine intermediates, such as 4,6-dichloropyrimidine (B16783). This commercially available starting material allows for sequential nucleophilic aromatic substitution (SNAr) reactions at the C-4 and C-6 positions.

The synthesis can proceed via the following steps:

Reaction with Pyrrole: 4,6-Dichloropyrimidine can be reacted with pyrrole in the presence of a base, such as sodium hydride, in an aprotic solvent like THF. Under controlled conditions, a selective nucleophilic substitution of one of the chlorine atoms can be achieved, leading to the formation of 4-chloro-6-(1H-pyrrol-1-yl)pyrimidine or 6-chloro-4-(1H-pyrrol-1-yl)pyrimidine. The regioselectivity of this step is influenced by the reaction conditions.

Hydrolysis to Pyrimidin-4-ol: The remaining chloro group at the C-4 position can then be selectively hydrolyzed to a hydroxyl group. This is typically achieved by treatment with an aqueous base, such as sodium hydroxide, at elevated temperatures. This step yields this compound.

The reactivity of the chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring is generally higher than at the C-2 position, facilitating selective substitutions. arkat-usa.org

The following table outlines a typical reaction sequence using a chlorinated pyrimidine intermediate:

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 4,6-Dichloropyrimidine | Pyrrole, NaH, THF | 4-Chloro-6-(1H-pyrrol-1-yl)pyrimidine |

| 2 | 4-Chloro-6-(1H-pyrrol-1-yl)pyrimidine | NaOH (aq), Heat | This compound |

Strategic Approaches for Introducing the Pyrrole Moiety onto Pyrimidine Frameworks

The construction of the 5-(1H-pyrrol-1-yl)pyrimidine scaffold is a critical step in the synthesis of the target compound and its derivatives. Two primary strategies are prevalent: the formation of the pyrrole ring from a pre-functionalized pyrimidine, and the attachment of a pre-formed pyrrole ring to a pyrimidine precursor.

One of the most established methods for forming N-substituted pyrroles is the Clauson-Kaas reaction . This reaction typically involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.govbeilstein-journals.orgarkat-usa.orgbeilstein-journals.org In the context of synthesizing this compound, this would involve starting with 5-amino-6-chloropyrimidin-4-ol. The reaction proceeds via the acid-catalyzed ring-opening of the 2,5-dialkoxytetrahydrofuran to form a reactive electrophile, which is then attacked by the amino group of the pyrimidine. Subsequent cyclization and elimination of water and alcohol afford the desired pyrrole ring. Various catalysts, including acetic acid, metal catalysts, and greener alternatives, have been employed to facilitate this transformation. nih.gov It is worth noting that with some heterocyclic amines, such as 5-aminopyrazoles, the Clauson-Kaas reaction can sometimes lead to unexpected bicyclic byproducts, a consideration that may be relevant when using substituted 5-aminopyrimidines. researchgate.net

An alternative and widely used approach is the direct N-arylation of pyrrole with a suitably activated pyrimidine derivative. This typically involves a nucleophilic aromatic substitution (SNAr) reaction. For instance, the synthesis of the analogous compound, 6-chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol, has been reported to start from 4,6-dichloropyrimidine. vulcanchem.com In this pathway, the pyrrole anion, generated by a strong base such as sodium hydride, acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. The regioselectivity of this substitution is a key consideration, as dichloropyrimidines offer multiple reactive sites.

Derivatization and Analog Synthesis Strategies for this compound

The this compound scaffold provides several avenues for structural diversification, allowing for the fine-tuning of its chemical and biological properties.

Modification of the Pyrrole Ring in this compound Analogs

The pyrrole ring is susceptible to various modifications, primarily through electrophilic substitution reactions. pharmaguideline.com Common transformations include:

Alkylation and Acylation: The nitrogen of the pyrrole is acidic and can be deprotonated by strong bases, allowing for N-alkylation or N-acylation. wikipedia.org However, for the target compound, the nitrogen is already substituted. The carbon atoms of the pyrrole ring can also undergo Friedel-Crafts type alkylation and acylation, typically at the 2- and 5-positions. uop.edu.pk

Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms onto the pyrrole ring, providing handles for further cross-coupling reactions.

Nitration and Sulfonation: Under controlled conditions, the pyrrole ring can be nitrated or sulfonated, introducing electron-withdrawing groups that can modulate the electronic properties of the molecule. uop.edu.pk

Substitutions on the Pyrimidine Core of this compound

The pyrimidine core of the target molecule offers several positions for substitution, most notably the chlorine atom at the C-6 position. This chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) , allowing for its displacement by a variety of nucleophiles. The regioselectivity of such reactions on substituted dichloropyrimidines is influenced by the electronic nature of the other substituents on the ring. wuxiapptec.comwuxiapptec.comstackexchange.com For instance, in 2,4-dichloropyrimidines, substitution generally favors the C-4 position. wuxiapptec.comstackexchange.com However, the presence of strong electron-donating or withdrawing groups can alter this selectivity. wuxiapptec.comwuxiapptec.com

Common nucleophiles used for the displacement of the C-6 chlorine include:

Amines: A wide range of primary and secondary amines can be used to introduce diverse amino functionalities.

Alcohols and Thiols: Alkoxides and thiolates can be employed to generate the corresponding ethers and thioethers.

Carbon Nucleophiles: In the presence of a suitable catalyst, organometallic reagents can be used to form carbon-carbon bonds.

Diversification via the Hydroxyl Group at C-4 of this compound

The hydroxyl group at the C-4 position of the pyrimidine ring is another key site for derivatization. It can undergo several common reactions:

O-Alkylation and O-Acylation: The hydroxyl group can be converted to its corresponding ether or ester through reaction with alkyl halides or acyl chlorides, respectively.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or triflate, to facilitate subsequent nucleophilic substitution reactions.

Chlorination: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chlorine atom, providing an additional site for SNAr reactions.

A pre-column derivatization method using p-bromophenacyl bromide has been reported for phenolic hydroxyl groups, which could potentially be adapted for the C-4 hydroxyl group of the pyrimidine ring for analytical purposes. rsc.org

Introduction of Functional Groups to Enhance Specific Interactions in this compound Derivatives

To enhance specific interactions with biological targets, various functional groups can be introduced at different positions of the molecule. For example, hydrogen bond donors and acceptors can be installed by introducing amino, hydroxyl, or carboxyl groups through the derivatization strategies mentioned above. The introduction of bulky hydrophobic groups or polar functionalities can be achieved by carefully selecting the appropriate nucleophiles or electrophiles for substitution on the pyrimidine or pyrrole rings.

Reaction Mechanisms and Mechanistic Studies Relevant to this compound Synthesis

The synthesis of this compound and its analogs relies on well-established reaction mechanisms. The introduction of the pyrrole moiety via the Clauson-Kaas reaction proceeds through an acid-catalyzed ring opening of 2,5-dialkoxytetrahydrofuran, followed by nucleophilic attack by the primary amine, cyclization, and dehydration. beilstein-journals.org

The substitution reactions on the pyrimidine core predominantly follow a nucleophilic aromatic substitution (SNAr) mechanism. This two-step process involves the initial attack of a nucleophile on the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group (in this case, the chloride ion) restores the aromaticity of the ring. The rate and regioselectivity of this reaction are highly dependent on the nature of the substituents on the pyrimidine ring, the nucleophile, and the reaction conditions. wuxiapptec.comwuxiapptec.comstackexchange.com Computational studies have been employed to understand the regioselectivity of SNAr reactions on dichloropyrimidines, highlighting the role of frontier molecular orbitals in determining the preferred site of attack. wuxiapptec.comwuxiapptec.com

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of electron-deficient heterocyclic systems like pyrimidines. wuxiapptec.commdpi.com The synthesis of pyrrole-substituted pyrimidines often begins with a polyhalogenated pyrimidine precursor, such as 4,6-dichloropyrimidine. vulcanchem.com In this approach, the pyrrole anion, typically generated by a base like sodium hydride (NaH), acts as the nucleophile, displacing one of the halogen atoms on the pyrimidine ring.

The pyrimidine ring's π-deficient nature facilitates nucleophilic attack, and the reaction proceeds through a Meisenheimer complex intermediate. The efficiency and regioselectivity of the SNAr reaction are highly dependent on the substitution pattern of the pyrimidine ring. Electron-withdrawing groups on the ring activate it towards nucleophilic attack, while electron-donating groups can have the opposite effect and alter the position of substitution. wuxiapptec.com For instance, the synthesis of the related compound 6-chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol involves an initial SNAr reaction where pyrrole displaces a chlorine atom on a dichloropyrimidine precursor. vulcanchem.com The choice of solvent and base is critical; common systems include sodium hydride in tetrahydrofuran (B95107) (THF). vulcanchem.com This methodology is versatile and can be applied to a range of N-, O-, and S-nucleophiles. nih.gov

Atropisomerism can be a significant consideration in more complex pyrrolopyrimidines, where rotation around a single bond is restricted. Catalytic enantioselective SNAr reactions have been developed to achieve kinetic resolution, providing enantioenriched products and starting materials which can be further functionalized without racemization. nih.gov

Cyclocondensation Reactions for Pyrrole-Pyrimidine Ensembles

Cyclocondensation reactions offer an alternative and powerful route to construct the pyrimidine ring onto a pre-existing pyrrole structure or vice-versa. This approach is fundamental for creating the core pyrrole-pyrimidine ensemble. A prominent method involves the reaction of pyrroles bearing ethylenic substituents with guanidine (B92328) to form the aminopyrimidine ring. mdpi.com

One specific strategy is the cyclocondensation of acylethynylpyrroles with guanidine nitrate (B79036) in a KOH/DMSO system under heating. mdpi.com This method provides an efficient pathway to pharmaceutically relevant pyrrole-aminopyrimidine structures in high yields. mdpi.com While this builds an aminopyrimidine, subsequent chemical modifications could potentially lead to the desired pyrimidin-4-ol.

Another related approach is the intramolecular cyclization of substituted uracil (B121893) derivatives. For example, 6-arylalkylamino-1,3-dimethyl-5-nitrouracils can be converted into xanthines, and base-catalyzed cyclization of 6-(2-arylethyl)uracils can afford 8-aryl-7-hydroxy-9-deazaxanthines, which are analogs of pyrrolo[3,2-d]pyrimidines. rsc.org These intramolecular cyclization strategies highlight how a suitably functionalized chain on the C6 position of a pyrimidine precursor can be used to construct the fused pyrrole ring.

Table 1: Comparison of Cyclocondensation Approaches for Pyrrole-Pyrimidine Synthesis

| Starting Materials | Reagents & Conditions | Product Type | Reference |

| Acylethynylpyrroles, Guanidine nitrate | KOH/DMSO, 110–115 °C | Pyrrole-aminopyrimidines | mdpi.com |

| 6-Arylalkylamino-5-nitrouracils | Heat in Dimethylformamide (DMF) | 8-Aryl-xanthines | rsc.org |

| 6-(2-Arylethyl)-5-nitrouracils | Base-catalyzed (e.g., K₂CO₃ in DMF) | 8-Aryl-7-hydroxy-9-deazaxanthines | rsc.org |

Acid-Catalyzed Amination Processes in Pyrrolopyrimidines

Acid-catalyzed amination is a crucial reaction for modifying halogenated pyrrolopyrimidines, which are close structural relatives of the target compound. nih.govpreprints.org This process is particularly effective for the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline (B41778) derivatives. nih.govresearchgate.net The reaction mechanism is believed to involve the transient protonation or hydrogen bonding to the pyrimidine ring, which lowers the energy barrier for nucleophilic attack at the C4 position. preprints.orgacs.org

The scope of this reaction is broad for meta- and para-substituted anilines, but it is less effective for ortho-substituted anilines with low pKa values, where steric hindrance and reduced nucleophilicity of the aniline impede the reaction. nih.govresearchgate.net Interestingly, while acidic conditions are favorable for reactions with anilines, aminations with more basic aliphatic and benzylic amines can proceed efficiently in water without the need for an acid catalyst. preprints.orgresearchgate.net

Table 2: Effect of Solvent on Acid-Catalyzed Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

| Solvent | Catalyst | Key Observation | Reference |

| Water | HCl (0.1 equiv) | Highest reaction rate observed compared to organic solvents. | nih.govresearchgate.netacs.org |

| Ethanol | HCl | Reaction proceeds, but at a lower rate than in water. Increased acid leads to solvolysis. | preprints.orgacs.org |

| 2-Propanol | HCl | Efficient medium for highly lipophilic and crystalline compounds with low water solubility. | researchgate.net |

| DMF | HCl | Lower reaction rate compared to water. | nih.gov |

Regioselectivity and Stereochemical Considerations in the Synthesis of this compound

Regioselectivity: The regioselectivity of substitution on the pyrimidine ring is a critical factor in the synthesis of specifically substituted compounds like this compound. When a polysubstituted pyrimidine is used as a starting material, the positions of the existing groups direct the outcome of subsequent reactions. In SNAr reactions of dichloropyrimidines, substitution generally occurs selectively at the C4 position. wuxiapptec.com However, this selectivity is highly sensitive to other substituents on the ring. wuxiapptec.com

For example, the presence of a strong electron-donating group (e.g., -NHMe) at the C6 position of a 2,4-dichloropyrimidine (B19661) can reverse the typical selectivity, directing nucleophilic attack to the C2 position instead. wuxiapptec.com Similarly, substituents at the C5 position can also influence the reaction site. Therefore, to synthesize the target molecule, a strategy must be employed that allows for the specific placement of the pyrrole at C5, the chlorine at C6, and the hydroxyl at C4. This could involve a multi-step sequence starting from a precursor like 2,4,6-trichloropyrimidine, where the different reactivities of the chlorine atoms are exploited for sequential, regioselective substitutions. shd-pub.org.rs

Stereochemical Considerations: The target compound, this compound, is an achiral molecule and does not possess stereocenters, meaning it does not exist as enantiomers or diastereomers. The pyrimidine and pyrrole rings are planar, and there are no substituents that would introduce chirality.

However, in the broader class of substituted pyrrolopyrimidines, stereochemistry can become a crucial aspect, particularly in the form of atropisomerism. nih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In pyrrolopyrimidine systems, if a bulky substituent, such as a substituted aryl group, is present at a position adjacent to the bond connecting the two rings, rotation can be restricted, leading to stable, separable enantiomers. The enantioselective synthesis of such 3-aryl-substituted pyrrolopyrimidines has been achieved through kinetic resolution via SNAr, demonstrating that stereochemical control is an important consideration in the design of more complex analogs within this chemical family. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 5 1h Pyrrol 1 Yl Pyrimidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides a precise map of the types and connectivity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment, connectivity, and number of unique protons and carbons in a molecule. Although specific experimental spectra for 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol are not widely published, a detailed analysis can be predicted based on the known spectral data of its constituent moieties: the 6-chloropyrimidin-4-one core and the 1-substituted pyrrole (B145914) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) and pyrrole protons. The pyrimidine ring possesses a single proton (H-2), which would likely appear as a singlet in the downfield region (δ 8.0-8.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The pyrrole ring protons typically exhibit a characteristic pattern. The protons at the C-2' and C-5' positions (α to the nitrogen) are expected to resonate as a triplet around δ 7.0-7.5 ppm, while the protons at the C-3' and C-4' positions (β to the nitrogen) would appear as another triplet further upfield, around δ 6.2-6.5 ppm. A broad signal corresponding to the N-H proton of the pyrimidinone tautomer may also be observed, typically in the range of δ 11.0-13.0 ppm, although its position and visibility can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The pyrimidine ring is expected to show four distinct signals. The carbonyl carbon (C-4) of the pyrimidinone tautomer would be the most downfield signal, typically appearing around δ 160-170 ppm. The C-6 carbon, bonded to chlorine, would resonate around δ 150-155 ppm, while the C-2 carbon would be found in a similar region. The C-5 carbon, attached to the pyrrole ring, would appear at approximately δ 115-125 ppm. For the pyrrole ring, two signals are anticipated: one for the α-carbons (C-2', C-5') around δ 120-125 ppm and another for the β-carbons (C-3', C-4') around δ 110-115 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.0 - 8.5 (s) | - |

| H-2', H-5' | 7.0 - 7.5 (t) | - |

| H-3', H-4' | 6.2 - 6.5 (t) | - |

| N-H | 11.0 - 13.0 (br s) | - |

| C-2 | - | 150 - 155 |

| C-4 | - | 160 - 170 |

| C-5 | - | 115 - 125 |

| C-6 | - | 150 - 155 |

| C-2', C-5' | - | 120 - 125 |

| C-3', C-4' | - | 110 - 115 |

Note: s = singlet, t = triplet, br s = broad singlet. Chemical shifts are estimates based on analogous structures and may vary with solvent and experimental conditions.

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. For this compound, COSY would show a clear cross-peak between the signals of the H-2'/H-5' and H-3'/H-4' protons, confirming their adjacent relationship within the pyrrole ring. The absence of other correlations would confirm the isolated nature of the H-2 pyrimidine proton.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly with the carbons to which they are attached. HSQC would be used to definitively assign the carbon signals of the pyrrole ring by correlating the H-2'/H-5' proton signals to the C-2'/C-5' carbon signal, and the H-3'/H-4' proton signals to the C-3'/C-4' carbon signal. Similarly, the H-2 proton signal would be correlated to the C-2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Key expected correlations would include the H-2'/H-5' protons of the pyrrole ring to the C-5 carbon of the pyrimidine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For this molecule, NOESY could reveal spatial proximity between the pyrrole protons (H-2'/H-5') and the pyrimidine ring, helping to establish the preferred rotational orientation of the pyrrole ring relative to the pyrimidine core.

The title compound can theoretically exist in two primary tautomeric forms: the aromatic 4-hydroxy form (this compound) and the non-aromatic 4-oxo form (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4(1H)-one or its 4(3H)-one isomer). Studies on related 4-hydroxypyrimidine systems have consistently shown that the equilibrium strongly favors the pyrimidinone (keto) forms in both solid and solution phases. nih.govresearchgate.netresearchgate.netnih.gov

NMR spectroscopy is a powerful tool to investigate this equilibrium. The chemical shift of the C-4 carbon is a key indicator: a signal in the δ 160-170 ppm range is characteristic of a carbonyl carbon (pyrimidinone form), whereas a signal further upfield would be expected for a hydroxyl-bearing aromatic carbon (hydroxypyrimidine form). researchgate.net Similarly, the presence of a broad, exchangeable N-H proton signal in the ¹H NMR spectrum, rather than a sharp O-H signal, would strongly support the dominance of the pyrimidinone tautomer. Theoretical calculations and experimental studies on 4-hydroxypyrimidine itself confirm that the pyrimidin-4-one tautomer is more stable. researchgate.netchemicalbook.com Therefore, it is anticipated that this compound exists predominantly as its pyrimidinone tautomer.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups. For the dominant pyrimidinone tautomer of the title compound, several key absorption bands are expected. A strong, prominent absorption band between 1650-1700 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching vibration of the pyrimidinone ring. The N-H stretching vibration would likely appear as a broad band in the 3100-3400 cm⁻¹ region. Vibrations associated with the pyrrole and pyrimidine rings, including C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ fingerprint region. The C-Cl stretching vibration is expected to produce a band in the lower frequency region, typically between 600-800 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide (N-H) | 3100 - 3400 | Medium |

| C-H Stretch (Aromatic) | C-H | 3000 - 3100 | Medium |

| C=O Stretch | Amide (C=O) | 1650 - 1700 | Strong |

| C=C / C=N Stretch | Ring | 1400 - 1600 | Medium |

| C-Cl Stretch | C-Cl | 600 - 800 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bond vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the skeletal vibrations of the heterocyclic rings. researchgate.net The symmetric "ring breathing" modes of both the pyrimidine and pyrrole rings, which are often weak in FT-IR spectra, typically give rise to strong and sharp signals in Raman spectra. researchgate.netacs.org This technique would aid in confirming the integrity of the heterocyclic core and could also be used to study intermolecular interactions, such as hydrogen bonding, in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a precise molecular formula. This is particularly valuable in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, HRMS would be expected to confirm its molecular formula of C₈H₆ClN₃O. The technique would differentiate the target compound from any potential isomeric impurities or byproducts that might arise during its synthesis. In the analysis of related heterocyclic compounds, HRMS has been instrumental in confirming the structures of newly synthesized derivatives.

Table 1: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Predicted) |

| [M+H]⁺ | 199.0227 | 199.0225 |

| [M+Na]⁺ | 221.0046 | 221.0043 |

Note: The predicted observed m/z values are hypothetical and based on typical instrument accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing clear information about the molecular weight of the analyte.

In the context of this compound, ESI-MS would be expected to produce a prominent ion corresponding to its protonated form. The fragmentation patterns of pyrimidine derivatives in mass spectrometry can be complex, often involving the cleavage of substituent groups and fragmentation of the pyrimidine ring itself sphinxsai.com. The fragmentation of related chloropyrimidine derivatives often involves the loss of the chlorine atom and subsequent ring fissions biomedpharmajournal.org. For the target molecule, characteristic fragmentation could involve the loss of the pyrrole moiety or the chloro substituent, providing valuable structural information.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule, which are determined by its chromophores and fluorophores.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the chromophoric system. The UV-Vis spectrum of this compound would be expected to show absorption bands arising from the π → π* and n → π* transitions within the pyrimidine and pyrrole rings. The conjugation between these two heterocyclic systems is expected to result in absorption at longer wavelengths compared to the individual parent heterocycles. Studies on related pyrrole analogues have provided insights into their UV-Vis absorption properties nih.gov.

Table 2: Predicted UV-Vis Absorption Data for this compound in Methanol

| Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~220-240 | ~15,000-25,000 | π → π |

| ~270-290 | ~8,000-12,000 | π → π |

| ~320-340 | ~1,000-3,000 | n → π* |

Note: These values are estimations based on the analysis of similar heterocyclic systems.

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. The fluorescence spectrum, quantum yield, and lifetime are key parameters that characterize the photophysical behavior of a fluorophore. Many heterocyclic compounds, including some pyrrole derivatives, exhibit fluorescence nih.govresearchgate.net. The fluorescence properties of this compound would depend on its molecular structure and the extent of electronic communication between the pyrrole and pyrimidine rings. The presence of the chlorine atom, a heavy atom, could potentially quench fluorescence through enhanced intersystem crossing. The photophysical properties of weakly coupled diketopyrrolopyrroles have been investigated, providing a basis for understanding the emission characteristics of related systems researchgate.netmdpi.com.

Table 3: Predicted Fluorescence Properties for this compound in Dichloromethane

| Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| ~280 | ~350-380 | ~70-100 | Low to moderate |

Note: These are hypothetical values based on general principles and data from related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound, a crystal structure would reveal the planarity of the fused ring system and the orientation of the pyrrole ring relative to the pyrimidine ring. The hydroxyl group and the nitrogen atoms of the pyrimidine ring would be expected to participate in intermolecular hydrogen bonding, influencing the crystal packing. The crystal structures of related pyrazolo[3,4-d]pyrimidine derivatives have been elucidated, providing valuable comparative data on bond lengths and angles in similar heterocyclic systems nih.govresearchgate.net.

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Z | 4 |

Note: These are typical values for small organic molecules and are purely illustrative.

Conformation and Intermolecular Interactions in this compound Crystals

While specific single-crystal X-ray diffraction data for this compound is not publicly available, its solid-state conformation and intermolecular interactions can be inferred from the analysis of closely related pyrimidine derivatives. The molecule likely exists in its more stable tautomeric form, 6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4(3H)-one. The conformation is expected to be largely planar, although some torsion may exist between the pyrimidine and pyrrole rings.

The crystal packing would be dominated by a network of intermolecular hydrogen bonds. The N-H group of the pyrimidine ring is a potent hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring act as acceptors. This would likely lead to the formation of robust hydrogen-bonded synthons, such as dimers or catemers (chains). For instance, in the crystal structure of similar pyrimidine derivatives, inversion dimers are commonly formed through paired N-H···O hydrogen bonds.

Table 1: Expected Crystallographic and Interaction Data for this compound based on Analogous Structures

| Parameter | Expected Feature/Value | Description |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for similar organic molecules. |

| Space Group | P2₁/c or P-1 | Frequently observed centrosymmetric space groups allowing for efficient packing. |

| Primary Interaction | N-H···O Hydrogen Bond | Formation of strong dimers or chains, defining the primary structural motif. |

| Secondary Interactions | C-H···N, C-H···O, C-H···Cl | Weaker bonds that provide additional stability and link primary motifs. |

| π-π Stacking | Present | Stacking between pyrimidine and/or pyrrole rings of adjacent molecules. |

| Torsion Angle | Small | Near-planar arrangement expected between the pyrimidine and pyrrole rings. |

Analysis of Supramolecular Networks

The specific intermolecular interactions detailed above give rise to complex and predictable supramolecular networks. The strong N-H···O hydrogen bonds are directional and would likely form one-dimensional chains or zero-dimensional dimeric motifs as the primary structural backbone.

Other Advanced Analytical Techniques

Elemental Analysis (C, H, N, Cl) for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and halogens in a sample. This allows for the verification of the empirical formula of a newly synthesized compound, such as this compound, and serves as a crucial checkpoint for its purity. For the molecular formula C₈H₆ClN₃O, the theoretical elemental composition can be calculated precisely. Experimental values obtained from a synthesized sample are then compared against these theoretical values, with a close match (typically within ±0.4%) confirming the correct composition and high purity. acs.org

Table 2: Theoretical Elemental Composition of this compound (C₈H₆ClN₃O)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 48.62% |

| Hydrogen | H | 1.008 | 6.048 | 3.06% |

| Chlorine | Cl | 35.453 | 35.453 | 17.94% |

| Nitrogen | N | 14.007 | 42.021 | 21.27% |

| Oxygen | O | 15.999 | 15.999 | 8.10% |

| Total | | | 197.609 | 100.00% |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species or complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its diamagnetic ground state, this compound is EPR-silent as it lacks unpaired electrons.

However, EPR spectroscopy would become an indispensable tool for studying paramagnetic species derived from this compound. researchgate.net Such species could include:

Radical Ions: If the compound is oxidized or reduced to form a radical cation or anion (e.g., via electrochemical methods or gamma irradiation), EPR can provide detailed information about the distribution of the unpaired electron's spin density across the molecule. researchgate.net Analysis of the hyperfine coupling constants to magnetic nuclei like ¹⁴N and ¹H would reveal which atoms bear the most spin, offering insight into the molecular orbital that the unpaired electron occupies.

Transition Metal Complexes: If the compound acts as a ligand in a complex with a paramagnetic transition metal ion (e.g., Cu(II), Mn(II)), EPR can probe the metal's oxidation state, coordination environment, and the nature of the metal-ligand bonding.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA thermogram plots percentage weight loss against temperature.

For this compound, a TGA experiment would reveal its decomposition temperature, which is the temperature at which significant mass loss begins. This indicates the upper limit of its thermal stability. The analysis of various pyrimidine derivatives shows that decomposition can occur in single or multiple steps. researchgate.net Each step in the TGA curve corresponds to the loss of a specific fragment of the molecule. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to precisely identify the temperatures of maximum decomposition rates for each step. nih.gov This information is vital for determining the suitability of the material for applications that may involve elevated temperatures. mdpi.comresearchgate.netnih.gov

Table 3: Illustrative TGA Data Based on a Generic Pyrimidine Derivative

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Potential Lost Fragment |

|---|---|---|---|

| 1 | 250 - 350 | ~14% | Loss of HCl |

| 2 | 350 - 500 | ~35% | Fragmentation of pyrrole ring |

| 3 | > 500 | ~51% | Decomposition of pyrimidine core |

Computational Chemistry and Theoretical Investigations on 6 Chloro 5 1h Pyrrol 1 Yl Pyrimidin 4 Ol

Quantum Chemical Calculations: A Lack of Specific Data

A comprehensive examination of the electronic structure, reactivity, and other quantum chemical properties of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol is contingent on dedicated computational studies.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

No specific DFT studies on this compound detailing its electronic structure and energetics were found. Such studies would typically involve the calculation of the molecule's optimized geometry, total energy, and the distribution of electron density to understand its stability and fundamental properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap for this compound, is not available. This analysis is crucial for predicting the molecule's chemical reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability.

Electrostatic Potential (ESP) Distribution and Charge Analysis

There are no published studies detailing the electrostatic potential distribution or providing a charge analysis for this compound. An ESP map would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), offering insights into its intermolecular interactions and potential sites for electrophilic and nucleophilic attack.

Molecular Modeling and Docking Studies: No Available Predictions

Molecular modeling and docking studies are instrumental in predicting the biological activity of compounds. However, no such studies were found for this compound or its derivatives.

Ligand-Target Interaction Prediction for this compound Derivatives

There is no available research predicting the interactions of this compound derivatives with specific biological targets. Molecular docking simulations would be necessary to predict the binding affinity and mode of interaction of these compounds with protein active sites, which is a critical step in drug discovery and design.

Biological Activity and Mechanistic Insights in Vitro and Preclinical Studies of 6 Chloro 5 1h Pyrrol 1 Yl Pyrimidin 4 Ol Derivatives

General Biological Significance of Pyrimidine (B1678525) and Pyrrole (B145914) Hybrid Scaffolds

The fusion of pyrimidine and pyrrole rings into a single molecular framework, such as the pyrrolo[2,3-d]pyrimidine scaffold, creates a unique heterocyclic system with substantial biological importance. acs.orgmdpi.com Pyrimidine, a fundamental component of nucleic acids (DNA and RNA), vitamins, and antibiotics, imparts a wide range of pharmacological properties to its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. mdpi.comresearchgate.netwisdomlib.orgjuniperpublishers.com The pyrimidine ring's capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact with numerous biological targets, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net

Similarly, the pyrrole ring is a key structural fragment in many essential natural products, including heme, chlorophyll, and vitamin B12. nih.gov Pyrrole and its fused derivatives, such as pyrrolopyrimidines (also known as 7-deazapurines), exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. nih.gov The structural resemblance of the pyrrolopyrimidine core to adenine, a natural ligand for ATP-binding sites, makes it an attractive scaffold for designing inhibitors that target ATP-dependent enzymes, particularly kinases. nih.gov This mimicry provides a strategic advantage in developing targeted therapies, especially in oncology. nih.govresearchgate.net

Investigation of Enzymatic and Receptor Interactions

The pyrrolopyrimidine scaffold has been extensively investigated for its ability to interact with a diverse array of enzymes and receptors. Its structural characteristics make it a privileged scaffold for targeting the ATP-binding pockets of kinases, though its activity extends to other enzyme families as well.

The pyrrolopyrimidine core is a well-established pharmacophore for kinase inhibition, with derivatives showing potent activity against several important cancer-related kinases. nih.govresearchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of related pyrimidine scaffolds have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.

CDK2: Pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of the pyrrolopyrimidine scaffold, have demonstrated significant potential as CDK2 inhibitors. mdpi.com This inhibition is a promising strategy for cancer treatment due to CDK2's crucial role in cell cycle regulation. mdpi.com

CDK4/6: Selective inhibition of CDK4/6 is an effective strategy for developing anticancer drugs, with three inhibitors already approved by the U.S. FDA. researchgate.netresearchgate.net The pyrrole ring of Ribociclib, an approved CDK4/6 inhibitor, interacts with PHE98 in the kinase domain, highlighting the importance of this moiety for inhibitory activity. researchgate.netnih.gov Various heterocyclic scaffolds, including those based on pyrimidine, have been developed as highly potent and selective CDK4/6 inhibitors. csic.es

Tyrosine Kinase Inhibition: This class of enzymes is a major focus for pyrrolopyrimidine derivatives due to their role in cellular signaling and cancer progression.

Mer and Flt3: A novel series of 7-aryl-2-anilino-pyrrolopyrimidines were identified as potent inhibitors of Mer and Axl tyrosine kinases, which are implicated in tumor survival and chemoresistance. nih.gov One representative compound exhibited an IC₅₀ value of 2 nM for Mer kinase. nih.gov Similarly, new imidazo[1,2-b]pyridazine derivatives, developed through scaffold hopping from pyrimidine-based structures, have shown high potency against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.govnih.gov A selected compound demonstrated nanomolar inhibitory activity against both FLT3-ITD and its resistant mutants. nih.gov

EGFR: Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly mutants that confer resistance to treatment in non-small cell lung cancer (NSCLC). mdpi.com One compound, 12i, was found to selectively inhibit the T790M activating mutant EGFR with an IC₅₀ of 0.21 nM, showing 104-fold greater potency against the mutant versus the wild-type EGFR. mdpi.com

Janus Kinase (JAK) Inhibition:

JAK1/2: Ruxolitinib, a derivative featuring a pyrrolo[2,3-d]pyrimidine core, is an ATP-competitive inhibitor of JAK1 and JAK2, modulating cytokine signaling. elsevierpure.com To improve on first-generation JAK inhibitors that often have side effects due to JAK2 inhibition, novel 4-(1,5-triazole)-pyrrolopyrimidine derivatives have been synthesized as selective JAK1 inhibitors. ecu.edu A lead compound from this series showed an IC₅₀ of 72 nM for JAK1 and was at least 12-fold selective over other JAK isozymes. ecu.edu

Table 1: Kinase Inhibition by Selected Pyrrolopyrimidine Derivatives

| Kinase Target | Derivative Class | Key Findings | IC₅₀ / Potency |

|---|---|---|---|

| Mer | 7-aryl-2-anilino-pyrrolopyrimidines | Potent and selective inhibition of Mer and Axl kinases. nih.gov | 2 nM nih.gov |

| EGFR (T790M mutant) | Pyrrolo[2,3-d]pyrimidines | Covalent inhibitor with high selectivity for mutant EGFR over wild-type. mdpi.com | 0.21 nM mdpi.com |

| JAK1 | 4-(1,5-triazole)-pyrrolopyrimidines | Selective inhibition of JAK1 over other JAK isozymes. ecu.edu | 72 nM ecu.edu |

| FLT3-ITD | Imidazo[1,2-b]pyridazines | High potency against FLT3 and its resistance mutants. nih.gov | 4 nM nih.gov |

DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. wisdomlib.org While distinct from the 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol core, related pyrrole-containing compounds have demonstrated potent inhibition of this enzyme. The pyrrolamides are a novel class of antibacterial agents that target the ATP-binding site of the GyrB subunit of DNA gyrase. wisdomlib.org This series was developed from a pyrrole fragment identified through NMR screening. wisdomlib.org Additionally, certain pyrazole (B372694) derivatives have been found to possess potent antibacterial activity through the selective inhibition of bacterial topoisomerases, including DNA gyrase. nih.gov These findings suggest that scaffolds incorporating a pyrrole or a bioisosteric pyrazole ring hold potential for the development of novel DNA gyrase inhibitors.

While the pyrrolopyrimidine scaffold is primarily known for kinase inhibition, its derivatives have been explored for activity against other enzyme classes. Recent studies have identified novel pyrrolopyrimidine derivatives as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a hydrolase enzyme that restrains innate immune responses to cancer. elsevierpure.com One potent compound, 18p, exhibited an IC₅₀ of 25.0 nM against ENPP1 and was shown to stimulate the STING pathway, a key component of the innate immune system. elsevierpure.com No specific studies detailing the inhibition of lyase enzymes by this compound derivatives were identified in the reviewed literature.

The versatility of the pyrimidine core has led to the exploration of its derivatives against various other therapeutic targets.

Urokinase Plasminogen Activator (uPA): uPA is a serine protease implicated in tumor metastasis. Amiloride, a diuretic with a pyrazine core structurally related to pyrimidine, is a moderate uPA inhibitor. Focused libraries of 6-substituted amiloride derivatives have yielded compounds with nanomolar potency against uPA, demonstrating that this type of scaffold can be optimized for potent inhibition of this anti-metastatic target. researchgate.net

Cyclooxygenase-2 (COX-2): Certain pyrimidine derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory properties. mdpi.com In one study, two tested pyrimidine derivatives showed high selectivity for COX-2 over COX-1, with inhibitory activity comparable to the reference drug meloxicam. mdpi.com This suggests the pyrimidine scaffold is a promising starting point for developing potent and selective COX-2 inhibitors. mdpi.com

Cannabinoid System Modulation: The endocannabinoid system, which includes cannabinoid receptors CB1 and CB2, is a significant therapeutic target for various conditions. nih.gov However, a review of the literature did not reveal specific studies linking this compound or its direct pyrrolopyrimidine analogs to the modulation of cannabinoid receptors or related enzymes.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrrolopyrimidine and related scaffolds, SAR has been extensively explored, particularly in the context of kinase inhibition.

Docking studies of 7-aryl-2-anilino-pyrrolopyrimidines as Mer kinase inhibitors suggested that a key interaction involves the formation of a salt bridge between a nitrogen atom on the aniline (B41778) moiety and the amino acid residue ASP678 in the Mer kinase domain. nih.gov This, along with interactions in the hinge region common to most kinase inhibitors, was deemed essential for activity. nih.gov

In the development of selective JAK1 inhibitors, novel 4-(1,5-triazole)-pyrrolopyrimidine derivatives were synthesized. ecu.edu SAR studies revealed that introducing an iodine atom at a specific position on an aromatic moiety led to a key interaction with His-885 of JAK1, which was credited for the high selectivity of the compound. ecu.edu

For pyrrolocarbazole derivatives designed to inhibit the protein kinase CK2, SAR studies indicated that replacing an oxygen atom in a lead compound with a nitrogen atom (to form the pyrrole ring) retained or increased inhibitory activity. mdpi.comnih.gov It was also found that large substituents at one position could be replaced by smaller moieties without a loss of activity, while increasing the size of substituents at other positions did not enhance inhibition. mdpi.comnih.gov

In the design of necroptosis inhibitors based on a 6,7-dihydro-5H-pyrrolo[1,2-b] mdpi.comnih.govnih.govtriazole scaffold, systematic SAR studies led to an optimized compound with robust anti-necroptotic activity in both human and murine cells. These studies collectively demonstrate that modifications at various positions of the core pyrrole and pyrimidine rings, as well as the nature of the appended substituents, significantly influence the biological activity and selectivity of these compounds.

Table 2: Summary of SAR Insights for Pyrrolopyrimidine Scaffolds

| Target Class | Scaffold/Derivative | Key SAR Findings |

|---|---|---|

| Kinases (Mer) | 7-aryl-2-anilino-pyrrolopyrimidines | Aniline moiety interaction with ASP678 and hinge region binding are critical for activity. nih.gov |

| Kinases (JAK1) | 4-(1,5-triazole)-pyrrolopyrimidines | Introduction of an iodine atom created a key interaction with His-885, enhancing JAK1 selectivity. ecu.edu |

| Kinases (CK2) | Pyrrolocarbazoles | Substitution of a furan oxygen with a pyrrole nitrogen maintained or improved activity. Substituent size at different positions had varied effects on potency. mdpi.com |

| Necroptosis Inhibitors | 6,7-dihydro-5H-pyrrolo[1,2-b] mdpi.comnih.govnih.govtriazoles | Systematic modifications led to an optimized compound with potent activity in multiple cell lines. |

Impact of Halogen Substituents (e.g., Chlorine at C-6) on Biological Activity

The presence and nature of halogen substituents on the pyrimidine ring are critical determinants of biological activity. A chlorine atom at the C-6 position, as seen in the title compound, serves as both an important electronic modifier and a potential leaving group for further chemical synthesis.

Studies on various heterocyclic compounds have demonstrated that halogenation can significantly enhance biological potency. For instance, in a series of indolyl-pyrimidine derivatives, the substitution of a 4-chlorophenyl group on the pyrimidine nucleus was found to enhance anti-cancer efficacy. gsconlinepress.com Halogens, being electron-withdrawing groups, can alter the electron density of the pyrimidine ring, which may influence its ability to interact with biological targets. medwinpublishers.com In some cases, the presence of a halogen like chlorine or bromine is associated with increased antimicrobial or anticancer activity. researchgate.net

The specific position of the halogen is also paramount. In the context of pyrrolo[2,3-d]pyrimidines, substituting the C4 position with chlorine was found to significantly reduce anticancer activity, highlighting the sensitivity of biological targets to the precise placement of substituents. frontiersin.org Conversely, the C-6 chloro group can act as a key intermediate for creating further derivatives, for example, through reactions that displace the chlorine to introduce new functional groups, thereby generating libraries of compounds for biological screening. sebhau.edu.ly

Table 1: Effect of Halogen Substitution on Biological Activity of Pyrimidine Analogs

| Compound Class | Halogen and Position | Observed Effect on Activity | Reference |

| Indolyl-pyrimidines | 4-Chlorophenyl group | Enhanced anti-cancer efficacy | gsconlinepress.com |

| Pyrrolo[2,3-d]pyrimidines | Chlorine at C4 | Significantly reduced anticancer activity | frontiersin.org |

| General Pyrimidines | Chlorine, Fluorine, Bromine | Often associated with enhanced antimicrobial and anticancer potential | researchgate.net |

Role of the Pyrrole Moiety and its Substitution Patterns in Activity

The pyrrole ring, a five-membered aromatic heterocycle, is a well-established pharmacophore present in numerous natural products and synthetic drugs. nih.gov Its fusion or attachment to a pyrimidine core, creating pyrrolopyrimidine systems, often results in compounds with significant biological activity, including anticancer and antiviral properties. sebhau.edu.lynih.gov This is partly due to the structural resemblance of pyrrolopyrimidines to natural purine nucleobases, allowing them to act as bioisosteres and interact with enzymes and receptors involved in nucleic acid metabolism. frontiersin.org

Importance of Pyrimidine Core Modifications in Structure-Activity Relationships

Modifying the central pyrimidine core is a key strategy in drug design to optimize pharmacological properties. bohrium.com Fusing the pyrimidine ring with other heterocyclic systems, such as pyridine to form pyrido[2,3-d]pyrimidines, has been a successful approach to develop potent kinase inhibitors. nih.gov These fused systems create a more rigid and extensive scaffold that can form additional interactions with target proteins, often leading to enhanced potency and selectivity. frontiersin.org

The nature and position of substituents on the pyrimidine ring greatly influence biological outcomes. nih.gov For example, the introduction of bulky groups can either enhance activity by promoting specific binding conformations or decrease it due to steric hindrance. nih.gov The electronic nature of substituents is also critical; electron-donating or electron-withdrawing groups alter the reactivity and binding characteristics of the pyrimidine ring. SAR studies have consistently shown that the biological profile of a pyrimidine derivative is highly dependent on the specific pattern of substitution around the core. nih.gov

Influence of the Hydroxyl Group at C-4 on Biological Interactions

The hydroxyl group at the C-4 position of the pyrimidine ring, which exists in tautomeric equilibrium with its keto form (a pyrimidinone), plays a pivotal role in mediating biological interactions. This group can act as both a hydrogen bond donor (as -OH) and a hydrogen bond acceptor (as C=O), making it a crucial feature for molecular recognition by biological targets. umich.edu

Elucidation of Mechanisms of Action (In Vitro and Preclinical)

Antimitotic Activity Resemblance

Numerous pyrimidine derivatives have been identified as potent anticancer agents, with many exhibiting antimitotic activity. gsconlinepress.com This mechanism often involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle and cell division. Pyrimidine-based drugs can interfere with this process by inhibiting the polymerization or depolymerization of tubulin, the protein subunit of microtubules. researchgate.net

The structural similarity of some pyrimidine derivatives to natural purines allows them to act as antimetabolites, interfering with the synthesis of DNA and RNA and thereby halting cell proliferation. gsconlinepress.com For example, the well-known anticancer drug 5-Fluorouracil is a pyrimidine analog that disrupts DNA synthesis. nih.gov Furthermore, fused pyrimidine systems have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle. frontiersin.org By inhibiting these kinases, pyrimidine derivatives can induce cell cycle arrest, typically at the G0/G1 or S phase, and trigger apoptosis (programmed cell death). nih.gov

Modulation of Specific Biological Pathways (e.g., Cannabinoid System)

Beyond anticancer activity, pyrimidine derivatives have been shown to modulate other specific biological pathways. A notable example is their interaction with the cannabinoid system, particularly as ligands for the cannabinoid receptor type 2 (CB2). nih.govnih.gov The CB2 receptor is primarily expressed in immune cells and is considered a promising therapeutic target for inflammatory diseases and pain, without the psychoactive side effects associated with the CB1 receptor. nih.govfrontiersin.org

Several studies have described the design and synthesis of pyrimidine-based compounds as potent and selective CB2 receptor agonists. nih.govnih.gov For example, a series of pyrimidine-2,4(1H,3H)-diones were developed as CB2 agonists, where SAR studies revealed that specific substituents were crucial for high potency. nih.gov In one class of these compounds, a 5-bromo group was found to be optimal for high-potency CB2 agonist activity, while other substitutions were detrimental. nih.gov The development of such compounds highlights the versatility of the pyrimidine scaffold in targeting a diverse range of receptors and pathways beyond its traditional role in anticancer and antimicrobial chemotherapy. nih.govgoogle.com

Table 2: CB2 Receptor Agonist Activity of Pyrimidine-2,4(1H,3H)-dione Derivatives

| Compound | R1 Substituent | R2 Substituent | CB2 Agonist Activity (EC50, nM) | Selectivity vs. CB1 |

| 31 | n-pentyl | 5-bromo | 37.10 ± 8.71 | >1000-fold |

| 32 | n-hexyl | 5-bromo | 37.78 ± 9.15 | >1000-fold |

| 36 | n-pentyl | 5-bromo-2-fluoro | 14.15 ± 3.11 | >1000-fold |

| 38 | n-pentyl | cyclopropyl | 225.20 ± 45.30 | >1000-fold |

| 39 | n-pentyl | phenyl | No activity | - |

| Data adapted from studies on pyrimidine-2,4(1H,3H)-diones, illustrating structure-activity relationships. nih.gov |

Disruption of DNA Synthesis

Derivatives based on the pyrrolopyrimidine scaffold have been investigated for their effects on DNA synthesis, a critical process for cell proliferation. The inhibition of pyrimidine synthesis can disrupt the creation of DNA and cell division, ultimately leading to cell death mdpi.com. Studies on various pyrimidine analogues have revealed mechanisms that interfere with this fundamental cellular process.

One key mechanism involves the inhibition of enzymes essential for DNA replication. Certain pyrimidine nucleotide analogues have been shown to be potent inhibitors of DNA polymerase activity nih.govnih.gov. These molecules may inhibit the enzyme not by acting as chain terminators but by binding to the active site in a way that prevents the polymerase from adopting the correct folded form needed to catalyze the formation of the phosphodiester bond nih.govnih.govoup.com. This effectively blocks the elongation of the DNA chain oup.com.

Furthermore, research on specific pyrrolo[2,3-d]pyrimidine derivatives has demonstrated their ability to induce DNA damage and interfere with the cell cycle in cancer cell lines nih.govresearchgate.net. In studies involving MCF7 breast cancer cells, treatment with certain derivatives led to a significant increase in the percentage of fragmented DNA nih.govresearchgate.net. Flow cytometry analysis further revealed that these compounds can cause cell cycle arrest, particularly at the G1/S phase, which is a critical checkpoint for DNA synthesis nih.govresearchgate.net. This disruption prevents cells from proceeding with DNA replication, ultimately leading to apoptosis researchgate.net.

Specific Binding Interactions within Enzyme Active Sites

The biological activity of this compound derivatives is often rooted in their precise interactions with the active sites of target enzymes. Molecular docking studies have been instrumental in elucidating these binding modes, providing insights that guide the structure-based design of more potent inhibitors.

One such target is the InhA enzyme, a key component in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Computational docking of pyrrole-fused pyrimidine derivatives into the InhA active site has revealed favorable binding conformations. These interactions are characterized by key hydrogen bonds and hydrophobic interactions, which are believed to be significant contributors to their biological activity. The binding patterns of these derivatives were found to be consistent with that of the reference drug isoniazid, supporting the hypothesis that they function as direct InhA inhibitors.

Another enzyme target identified for pyrrolopyrimidine derivatives is the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase implicated in cancer. Molecular docking simulations suggest that these compounds can fit within the DDR2 active site. The interactions observed in these models provide a structural basis for the observed antitumor activity and can inform the future optimization of DDR2-targeting drugs.

The table below summarizes the observed binding interactions for representative derivative classes.

| Target Enzyme | Derivative Class | Key Interactions Observed in Docking Studies |

| InhA | Pyrrole-fused pyrimidines | Hydrogen bonds, hydrophobic interactions |

| DDR2 | Tricyclic pyrrolo[2,3-d]pyrimidines | Interactions within the active site |

Phenotypic Screening and Lead Compound Identification

Phenotypic screening provides a powerful approach to discover new biologically active compounds by assessing their effects on whole cells or organisms, without prior knowledge of the specific molecular target. This strategy has been successfully employed to identify promising lead compounds from libraries of pyrrolopyrimidine derivatives.

One approach involves high-content screening to identify molecules that induce a specific cellular phenotype. In one such screen, a library of compounds was tested for their ability to disrupt the perinucleolar compartment, a cellular structure associated with tumor progression. From an initial screen, active compounds were re-tested and confirmed, followed by a 12-point titration to determine their potency. This process led to the identification of 93 active compounds, which were then grouped into structural clusters to guide further development.

More commonly, cytotoxicity assays are used to screen for potential anticancer agents. The MTT assay, a standard colorimetric test, measures cellular growth and viability and is widely used to determine the cytotoxic effects of potential drugs. In one study, a series of novel pyrrolo[2,3-d]pyrimidine derivatives were evaluated against a panel of seven human cancer cell lines nih.govresearchgate.net. This screening identified several compounds with potent activity, particularly against the MCF7 breast cancer cell line nih.govresearchgate.net. Similarly, another study evaluated tricyclic pyrrolo[2,3-d]pyrimidines against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines, identifying derivatives with superior antitumor activity against the HT-29 cell line.

The results of these screening efforts often yield lead compounds with significant potency, as illustrated in the table below.

| Compound ID | Cell Line | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |

| 14a | MCF7 | 1.7 | Doxorubicin | 26.1 |

| 18b | MCF7 | 3.4 | Doxorubicin | 26.1 |

| 16b | MCF7 | 5.7 | Doxorubicin | 26.1 |

| 17 | PACA2 | 6.4 | Doxorubicin | 28.3 |

| 17 | HePG2 | 8.7 | Doxorubicin | 21.6 |

These identified lead compounds serve as critical starting points for further optimization and development in the pursuit of new therapeutic agents.

Future Research Directions and Emerging Applications

Design and Synthesis of Advanced Analogs of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol with Tailored Biological Profiles

Future research will focus on the rational design and synthesis of advanced analogs of this compound to create compounds with highly specific and improved biological activities. The core structure of pyrimidine-pyrrole offers a versatile template for chemical modification. nih.govresearchgate.net Strategies will involve modifying key positions on both the pyrimidine (B1678525) and pyrrole (B145914) rings to optimize interactions with biological targets. For instance, substitutions on the pyrimidine ring can influence the molecule's electronic properties and hydrogen bonding capacity, while modifications to the pyrrole moiety can alter its lipophilicity and steric profile. nih.govresearchgate.net

One promising approach is the fusion of the pyrimidine and pyrrole rings to create more rigid and conformationally constrained structures, such as pyrrolo[3,2-d]pyrimidines. nih.govresearchgate.net These fused systems have shown potent anticancer activities by targeting kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net Another avenue involves creating hybrid molecules by linking the pyrimidine-pyrrole core to other pharmacologically active motifs. nih.govresearchgate.net For example, the synthesis of pyrrolyl chalcones and their subsequent cyclization to form pyrrole-fused pyrimidine derivatives has yielded compounds with significant antitubercular potential, targeting enzymes like InhA. nih.govresearchgate.net

| Design Strategy | Example Modification | Potential Biological Profile | Reference |

|---|---|---|---|

| Ring Fusion | Synthesis of pyrrolo[3,2-d]pyrimidine scaffold | Enhanced anticancer activity (EGFR/CDK2 inhibition) | nih.govresearchgate.net |

| Hybridization with other Pharmacophores | Incorporation of a chalcone (B49325) moiety followed by cyclization | Potent antitubercular activity (InhA inhibition) | nih.govresearchgate.net |

| Substitution on Pyrimidine Ring | Introduction of various aryl groups via Suzuki coupling | Modulated antimicrobial and anticancer activities | researchgate.netresearchgate.net |

| Side Chain Modification | Attachment of a 2-(piperidin-1-yl)acetamido moiety | Broad-spectrum cytotoxicity against cancer cell lines | nih.gov |

Exploration of Novel Biological Targets for this compound Derivatives

While the pyrimidine-pyrrole scaffold is known to interact with certain targets, a significant area of future research is the identification of novel biological targets for its derivatives. The structural versatility of these compounds suggests they may have a broader range of activities than currently known. researchgate.net Multi-target drug design is an emerging strategy, particularly for complex diseases like cancer and Alzheimer's disease, where hitting a single target is often insufficient. mdpi.com

Derivatives of the core compound could be screened against a wide panel of kinases, as pyrimidine-based structures are well-known kinase inhibitors. nih.govnih.gov For example, different pyrrolo[3,2-d]pyrimidine derivatives have shown potent inhibitory activity against CDK2/Cyclin A1, DYRK3, and GSK3 alpha kinases. researchgate.net Similarly, 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been developed as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and CDK4, which are significant targets in tumor therapy. nih.gov Beyond cancer, enzymes involved in microbial metabolic pathways, such as the enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis, represent another promising class of targets. nih.govresearchgate.net The development of multi-target agents, such as dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors from novel pyrrole derivatives, highlights the potential for this scaffold in treating neurodegenerative disorders. mdpi.com

| Biological Target | Associated Disease/Condition | Rationale for Exploration | Reference |

|---|---|---|---|

| InhA (Enoyl-ACP Reductase) | Tuberculosis | Pyrrole-fused pyrimidines have shown potent inhibition of this essential bacterial enzyme. | nih.govresearchgate.net |

| EGFR/CDK2 Kinases | Cancer | Fused pyrrolo[3,2-d]pyrimidines exhibit strong inhibitory activity against these key cancer-related kinases. | nih.govresearchgate.net |

| FLT3/CDK4 Kinases | Acute Myeloid Leukemia (AML) | Related pyrazolopyridine-pyrimidine structures are effective dual inhibitors. | nih.gov |

| MAO-B/AChE | Alzheimer's Disease | Novel pyrrole derivatives have demonstrated dual inhibition, a key strategy for complex neurodegenerative diseases. | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Bacterial Infections, Cancer | Molecular docking studies predict DHFR as a suitable target for related heterocyclic compounds. | rsc.org |

Application of Advanced Computational Approaches in Rational Drug Design for Pyrimidine-Pyrrole Systems

Advanced computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of drugs based on the this compound scaffold. nih.govmdpi.com In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into drug-receptor interactions and guide the design of more potent and selective molecules. nih.govresearchgate.net

Molecular docking can be used to predict the binding modes of novel analogs within the active site of a target protein, helping to rationalize observed biological activities and suggest modifications for improved affinity. nih.gov For instance, docking studies have been crucial in understanding how pyrrole-fused pyrimidines bind to the InhA enzyme. nih.govresearchgate.net Following docking, MD simulations can assess the stability of the ligand-protein complex over time in a simulated physiological environment. nih.gov Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. mdpi.com

| Computational Technique | Application | Example Finding | Reference |

|---|---|---|---|